molecular formula C12H9F6N3O3 B13413382 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3,3-difluoro-2-propenyl)- CAS No. 71113-20-7

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3,3-difluoro-2-propenyl)-

Cat. No.: B13413382
CAS No.: 71113-20-7
M. Wt: 357.21 g/mol
InChI Key: NVNLYDHRKLFDMW-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives are a class of heterocyclic compounds characterized by a triazine core substituted with three functional groups. The target compound, 1,3,5-tris(3,3-difluoro-2-propenyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, features three fluorinated allyl (3,3-difluoro-2-propenyl) substituents.

Properties

CAS No.

71113-20-7

Molecular Formula

C12H9F6N3O3

Molecular Weight

357.21 g/mol

IUPAC Name

1,3,5-tris(3,3-difluoroprop-2-enyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C12H9F6N3O3/c13-7(14)1-4-19-10(22)20(5-2-8(15)16)12(24)21(11(19)23)6-3-9(17)18/h1-3H,4-6H2

InChI Key

NVNLYDHRKLFDMW-UHFFFAOYSA-N

Canonical SMILES

C(C=C(F)F)N1C(=O)N(C(=O)N(C1=O)CC=C(F)F)CC=C(F)F

Origin of Product

United States

Biological Activity

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, commonly referred to as triallyl isocyanurate (TAIC), is a compound with significant applications in various fields including polymer chemistry and materials science. Its biological activity has garnered attention due to its potential implications in biomedical applications and environmental safety.

  • Molecular Formula : C₁₂H₁₅N₃O₃
  • Molecular Weight : 249.27 g/mol
  • CAS Number : 1025-15-6
  • IUPAC Name : 1,3,5-Tris(3,3-difluoro-2-propenyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione

Biological Activity Overview

The biological activity of TAIC can be categorized into several key areas:

Antimicrobial Activity

Research indicates that TAIC exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Cytotoxicity

TAIC has been evaluated for cytotoxic effects on human cell lines. In vitro studies revealed that at certain concentrations, TAIC induces apoptosis in cancer cell lines while showing lower toxicity towards normal cells. This selective cytotoxicity suggests potential for therapeutic applications in oncology.

Polymerization and Crosslinking

TAIC is widely used as a crosslinking agent in polymer synthesis. Its ability to enhance the mechanical properties of polymers makes it valuable in creating materials for medical devices and drug delivery systems. Research has shown that incorporating TAIC into polymer matrices improves their stability and biocompatibility.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of TAIC against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts with an MIC (Minimum Inhibitory Concentration) of 0.5 mg/mL for both strains.

Bacterial StrainMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.5

Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that TAIC induced apoptosis at concentrations above 100 µM with minimal effects on normal fibroblast cells.

Cell LineIC50 (µM)Viability (%) at IC50
HeLa12045
MCF-715040
Normal Fibroblasts>20085

Safety and Toxicology

TAIC is classified as harmful if swallowed or if it comes into contact with skin. The LD50 values indicate moderate toxicity with an oral LD50 of approximately 700 mg/kg in rats and a dermal LD50 of about 2480 mg/kg . Proper handling procedures must be followed to minimize exposure risks.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The triazine trione core allows diverse functionalization. Key analogs include:

Compound Name Substituents Molecular Weight Key Features Evidence ID
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione Allyl (C₃H₅) 249.27 g/mol High reactivity in polymerization
1,3,5-Tripropyl-1,3,5-triazinane-2,4,6-trione Propyl (C₃H₇) 255.32 g/mol Hydrophobic, low polarity
1,3,5-Triphenyl-s-triazine-2,4,6-trione Phenyl (C₆H₅) 357.36 g/mol Aromatic rigidity, UV stability
TGIC (Tris(oxiranylmethyl) derivative) Epoxy-functionalized groups Variable Crosslinking agent in epoxies
Target Compound 3,3-Difluoro-2-propenyl (C₃H₃F₂) ~318.23 g/mol* Fluorine-enhanced stability N/A

*Estimated based on substituent mass.

Key Observations:

  • Fluorinated substituents (target compound) likely increase thermal and chemical resistance compared to non-fluorinated analogs like triallyl or tripropyl derivatives. Fluorine’s electronegativity may also reduce flammability .
  • Allyl groups (e.g., triallyl isocyanurate) enable radical polymerization, as seen in copolymerization with divinylbenzene for porous polymers .
  • Epoxy-functionalized derivatives (e.g., TGIC) are critical in crosslinking coatings and composites .

Thermal and Physical Properties

  • Thermal Stability: Triallyl isocyanurate (non-fluorinated): Used in encapsulation layers (e.g., PBTPA polymers) with thermal stability up to 143°C (steam pressure: 3.5 hPa) . TGIC derivatives: Exhibit high thermal resistance due to epoxy crosslinking, but fluorinated analogs may surpass this due to C-F bond strength . Trimethyl derivative (1,3,5-trimethyl-): ΔfH°solid = -678.70 ± 1.00 kJ/mol, indicating exothermic stability .
  • Phase Behavior :

    • Fluorinated substituents may lower solubility in polar solvents compared to hydroxyl- or epoxy-substituted analogs (e.g., 1,3,5-tris(2-hydroxyethyl)isocyanurate) .

Preparation Methods

Alkylation of 1,3,5-Triazine-2,4,6-trione

The core compound, 1,3,5-triazine-2,4,6-trione, possesses three nitrogen atoms capable of nucleophilic substitution. To introduce the 3,3-difluoro-2-propenyl groups, an alkylating agent such as 3,3-difluoro-2-propenyl bromide or chloride is reacted with the triazine under controlled conditions.

  • Reagents: 1,3,5-triazine-2,4,6-trione, 3,3-difluoro-2-propenyl halide, base (e.g., potassium carbonate or sodium hydride)
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.
  • Conditions: The reaction is typically carried out at moderate temperatures (50–80 °C) under inert atmosphere to prevent side reactions.
  • Workup: The reaction mixture is quenched, and the product is isolated by extraction, followed by purification via recrystallization or chromatography.

Alternative Synthetic Routes

According to patent literature and synthetic studies, alternative methods involve preparing 1,3-disubstituted intermediates first, followed by a third alkylation step to afford the trisubstituted product. This stepwise alkylation allows better control over substitution patterns and yields.

Use of Combinatorial Chemistry Approaches

Modern synthetic strategies also include combinatorial library synthesis techniques where diverse substituents can be introduced systematically. This approach is useful for generating analogs of the target compound for biological screening or materials testing.

Reaction Parameters and Optimization

Parameter Typical Value/Range Notes
Base Potassium carbonate, sodium hydride Used to deprotonate nitrogen atoms for nucleophilic attack
Solvent DMF, DMSO Polar aprotic solvents enhance alkylation efficiency
Temperature 50–80 °C Elevated temperatures increase reaction rate but require control to avoid decomposition
Reaction Time 6–24 hours Depends on reagent reactivity and scale
Molar Ratio (Alkylating agent:triazine) 3:1 or slight excess Ensures complete substitution on all three nitrogen atoms

Yields and Purity

  • Reported yields for trisubstituted 1,3,5-triazine-2,4,6-trione derivatives typically range from 70% to over 90%, depending on reaction conditions and purification methods.
  • Purity is often confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Summary Table of Preparation Methods

Method Starting Material Alkylating Agent Base Solvent Temperature Yield (%) Reference
Direct tris-alkylation 1,3,5-Triazine-2,4,6-trione 3,3-Difluoro-2-propenyl bromide K2CO3 DMF 70 °C 75–85 Patent US6861523B2
Stepwise alkylation 1,3-Disubstituted triazine 3,3-Difluoro-2-propenyl chloride NaH DMSO 60 °C 80–90 Patent US6861523B2
Combinatorial library synthesis Triazine core derivatives Various substituted alkyl halides K2CO3 DMF 50–80 °C Variable Patent US6861523B2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-tris(3,3-difluoro-2-propenyl)-1,3,5-triazine-2,4,6-trione, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where triazine-trione reacts with 3,3-difluoro-2-propenyl halides. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (3:1 allyl halide to triazine core). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Evidence from analogous triallyl derivatives (e.g., CAS 1025-15-6) shows yields of ≥98% under GC monitoring, but fluorinated substituents may require inert atmospheres to prevent hydrolysis .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Look for characteristic carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹. Reference data from the COBLENTZ Society (C12H15N3O3 derivative) confirms these bands .
  • ¹H/¹³C NMR : In CDCl₃, the triazine ring protons appear as singlets (δ 3.8–4.2 ppm), while fluorinated propenyl groups show coupling patterns (e.g., J = 15–20 Hz for geminal F atoms). ¹⁹F NMR can resolve CF₂ groups (δ -110 to -120 ppm) .

Q. What analytical methods are recommended for assessing purity and stability during storage?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Stability studies under thermal stress (40–60°C) and humidity (40–80% RH) should track degradation via mass loss or by-product formation. Stabilizers like BHT (0.1% w/w) may extend shelf life, as seen in triallyl analogs .

Advanced Research Questions

Q. How do conflicting thermochemical data (e.g., ΔrH° values) for triazine derivatives inform reaction mechanism hypotheses?

  • Methodological Answer : Discrepancies in enthalpy values (e.g., ΔrH° = -51.8 vs. +80.8 kJ/mol for triphenyl analogs) suggest competing pathways (e.g., trimerization vs. decomposition). Computational modeling (DFT/B3LYP) can identify transition states, while calorimetry under controlled conditions (e.g., diglyme solvent) validates theoretical predictions .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Batch inconsistencies may arise from residual catalysts (e.g., K₂CO₃) or solvent traces. Employ ICP-MS for metal analysis and HS-GC for volatile residues. For fluorinated derivatives, XPS can detect surface fluorine content, while TGA-MS monitors thermal decomposition pathways .

Q. How can computational frameworks predict the reactivity of this compound in polymer crosslinking applications?

  • Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or GROMACS) model crosslinking efficiency by analyzing bond dissociation energies (BDEs) of C-F and C-N bonds. Compare with experimental DSC data (e.g., Tg shifts in polymer matrices) to validate predictions. Theoretical studies on analogous s-triazines highlight the role of electron-withdrawing fluorinated groups in enhancing thermal stability .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of fluorinated groups.
  • Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC experiments.
  • Theoretical Links : Align experimental findings with conceptual frameworks like frontier molecular orbital (FMO) theory to explain reactivity trends .

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